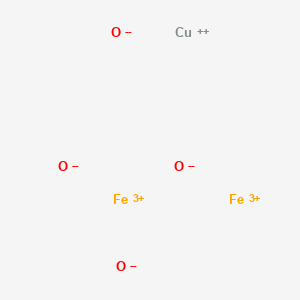

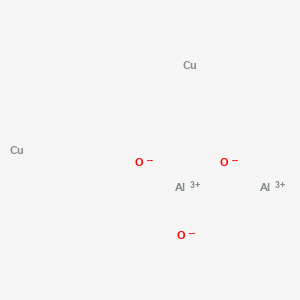

Copper iron oxide (CuFe2O4)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Copper iron oxide can be synthesized through several methods, including:

Solid Phase Synthesis: This method involves mixing stoichiometric amounts of copper and iron salts, followed by high-temperature heating to form the compound.

Sol-Gel Combustion: In this method, a sol-gel precursor is prepared and then subjected to combustion to form CuFe2O4 nanoparticles.

Hydrothermal Synthesis: This involves mixing aqueous solutions of copper and iron salts, followed by the addition of a base and heating under hydrothermal conditions.

Nanospace Confinement: This method uses a template to confine the reaction space, leading to the formation of nanometer-sized CuFe2O4 particles.

Analyse Chemischer Reaktionen

Copper iron oxide undergoes various chemical reactions, including:

Oxidation and Reduction: CuFe2O4 can be reduced to Cu and Fe3O4, and further reduction can lead to the formation of Fe and Cu.

Substitution Reactions: The compound can participate in substitution reactions where copper and iron cations are replaced by other metal ions.

Catalytic Reactions: CuFe2O4 acts as a catalyst in reactions such as the oxidation of organic compounds and the reduction of pollutants.

Common reagents used in these reactions include hydrogen, oxygen, and various organic compounds. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Copper iron oxide has a wide range of scientific research applications:

Biomedicine: CuFe2O4 nanoparticles have shown potential in drug delivery systems and cancer therapy due to their magnetic properties.

Environmental Remediation: The compound is used in the removal of pollutants from water and air.

Energy Storage: CuFe2O4 is used in the development of advanced cathode materials for batteries.

Wirkmechanismus

The mechanism by which copper iron oxide exerts its effects involves its unique structural properties. The compound has an inverse spinel structure, where copper ions occupy octahedral sites, and iron ions are split between octahedral and tetrahedral sites . This arrangement contributes to its magnetic and catalytic properties. In catalytic reactions, both copper and iron centers play a significant role in facilitating the transformation of reactants .

Vergleich Mit ähnlichen Verbindungen

Copper iron oxide can be compared with other similar compounds such as:

Magnetite (Fe3O4): Both compounds have similar spinel structures, but CuFe2O4 has different chemical and physical properties due to the presence of copper.

Cobalt Ferrite (CoFe2O4): This compound also has a spinel structure and is used in similar applications, but it has different magnetic properties due to the presence of cobalt.

Nickel Ferrite (NiFe2O4): Similar to CuFe2O4, nickel ferrite is used in catalysis and magnetic applications, but it has different electrical properties due to the presence of nickel.

Copper iron oxide is unique due to its combination of copper and iron, which imparts distinct magnetic, electrical, and catalytic properties, making it suitable for a wide range of applications.

Eigenschaften

Molekularformel |

CuFe2O4 |

|---|---|

Molekulargewicht |

239.23 g/mol |

IUPAC-Name |

copper;iron(3+);oxygen(2-) |

InChI |

InChI=1S/Cu.2Fe.4O/q+2;2*+3;4*-2 |

InChI-Schlüssel |

GRLMDYKYQBNMID-UHFFFAOYSA-N |

Kanonische SMILES |

[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Cu+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12857046.png)

![Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)

![2-Chloro-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12857097.png)

![1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B12857102.png)